molecular formula C32H66O2 B14317901 16,17-Dotriacontanediol CAS No. 105185-49-7

16,17-Dotriacontanediol

Cat. No.: B14317901
CAS No.: 105185-49-7
M. Wt: 482.9 g/mol
InChI Key: ZLCMSOGGNCGODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16,17-Dotriacontanediol is a long-chain diol with the molecular formula C32H66O2 It is a member of the fatty alcohol family and is characterized by having two hydroxyl groups (-OH) attached to the 16th and 17th carbon atoms in a 32-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16,17-Dotriacontanediol typically involves the reduction of corresponding long-chain fatty acids or esters. One common method is the hydrogenation of 16,17-Dotriacontanoic acid using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction can be represented as follows:

C32H64O2+H2Pd/CC32H66O2\text{C32H64O2} + H2 \xrightarrow{Pd/C} \text{C32H66O2} C32H64O2+H2Pd/C​C32H66O2

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The process ensures high yield and purity of the product. Additionally, the use of renewable sources such as plant-based fatty acids can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

16,17-Dotriacontanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: Further reduction can lead to the formation of alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed

    Oxidation: Formation of 16,17-Dotriacontanedione or 16,17-Dotriacontanoic acid.

    Reduction: Formation of Dotriacontane.

    Substitution: Formation of 16,17-Dichlorodotriacontane.

Scientific Research Applications

16,17-Dotriacontanediol has various applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other long-chain compounds and polymers.

    Biology: Studied for its role in cell membrane structure and function.

    Industry: Used in the production of surfactants, lubricants, and cosmetics.

Mechanism of Action

The mechanism of action of 16,17-Dotriacontanediol involves its interaction with cell membranes and proteins. The hydroxyl groups can form hydrogen bonds with other molecules, affecting membrane fluidity and permeability. Additionally, its long hydrophobic chain can interact with lipid bilayers, influencing membrane structure and function.

Comparison with Similar Compounds

Similar Compounds

    1,32-Dotriacontanediol: Similar structure but with hydroxyl groups at the terminal positions.

    3,7,11,15,18,22,26,30-Octamethyl-1,32-dotriacontanediol: A methylated derivative with multiple hydroxyl groups.

Uniqueness

16,17-Dotriacontanediol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological membranes or other long-chain molecules.

Properties

CAS No.

105185-49-7

Molecular Formula

C32H66O2

Molecular Weight

482.9 g/mol

IUPAC Name

dotriacontane-16,17-diol

InChI

InChI=1S/C32H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30H2,1-2H3

InChI Key

ZLCMSOGGNCGODH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.